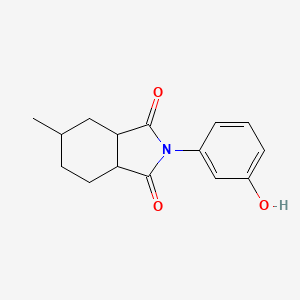

2-(3-羟基苯基)-5-甲基六氢-1H-异吲哚-1,3(2H)-二酮

描述

Hexahydro-1H-isoindole-1,3(2H)-dione derivatives are a category of organic compounds with a wide range of chemical and physical properties, making them of interest for various applications in materials science, pharmaceuticals, and organic chemistry. These compounds can be synthesized through various methods, often starting from readily available precursors and through reactions that introduce functional groups selectively.

Synthesis Analysis

A synthesis route for hexahydro-1H-isoindole-1,3(2H)-dione derivatives involves starting from 3-sulfolene, followed by epoxidation and nucleophile opening reactions. This process allows for the introduction of amino and triazole derivatives, as well as hydroxyl analogs through cis-hydroxylation, further diversifying the functional groups on the hexahydro-1H-isoindole-1,3(2H)-dione backbone (Tan et al., 2016).

Molecular Structure Analysis

The molecular structure of isoindole-1,3(2H)-dione derivatives varies significantly depending on the substituents attached to the core structure. For example, the conformation and distances between atoms in compounds with different substituents can lead to distinct molecular geometries, as seen in isomeric compounds with chloro, fluoro, and alkynoxy phenyl groups. These structural differences significantly impact the compounds' physical and chemical properties (Li et al., 2005).

Chemical Reactions and Properties

Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, influenced by the functional groups attached to the core structure. These reactions can include nucleophilic substitutions, cycloadditions, and redox reactions, which are critical for modifying the compounds' chemical properties and reactivity. The presence of specific functional groups can also confer unique properties, such as fluorescence or enhanced solubility in different solvents, making these compounds valuable in the design of new materials and biological agents.

Physical Properties Analysis

The physical properties of isoindole-1,3(2H)-dione derivatives, such as melting points, solubility, and thermal stability, are crucial for their practical applications. For instance, compounds synthesized from 4,5-diamino-N-methylphthalimide exhibit fluorescence and are thermally stable up to 317 °C, indicating potential uses in fluorescent materials and high-temperature applications (Deshmukh & Sekar, 2015).

科学研究应用

生物学和药理学特性

抗氧化和抗炎作用:结构与所述化合物相似的化合物通常表现出显着的生物学特性,包括抗氧化和抗炎活性。这些特性对于对抗各种疾病模型中的氧化应激和炎症至关重要,表明具有潜在的治疗应用 (Naveed 等,2018)。

神经保护和心血管益处:某些酚类化合物由于其结构特征,在临床前研究中显示出神经保护和心血管保护作用。这些作用包括增强认知功能和预防心脏病,强调了此类化合物在神经和心血管疾病管理中的重要性 (Zhang 等,2015)。

化学合成和反应性

- 合成应用:具有复杂结构的化合物的合成和反应性,包括吲哚衍生物,在有机化学中具有重要意义。研究重点是开发新的合成路线并了解它们的反应性,以利用这些化合物用于从染料到药物的各种应用 (Grzybowski & Gryko, 2015)。

材料科学中的应用

- 光学材料和颜料:具有独特光学性质的化合物在材料科学中用作高质量颜料、场效应晶体管和太阳能电池。重点是扩展生色团系统以改变光学性质,以便用于先进材料和成像技术 (Grzybowski & Gryko, 2015)。

属性

IUPAC Name |

2-(3-hydroxyphenyl)-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-9-5-6-12-13(7-9)15(19)16(14(12)18)10-3-2-4-11(17)8-10/h2-4,8-9,12-13,17H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCWXAJUMCUZDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[benzyl(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4007391.png)

![1-isopropyl-4-{2-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]ethyl}piperazine](/img/structure/B4007400.png)

![N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanamide](/img/structure/B4007409.png)

![ethyl 2-cyclohexyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4007425.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B4007428.png)

![2-methyl-6-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007429.png)

![2-[2-(methylthio)phenyl]isonicotinamide](/img/structure/B4007438.png)

![5-bromo-1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007444.png)

![6-[(5-bromo-2-furyl)methylene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4007451.png)

![N~1~-(4-ethoxyphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4007456.png)

![6,6-dimethyl-2,3-diphenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4007477.png)

![N-(5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4007485.png)